Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate
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Overview
Description
Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate is a chemical compound with the molecular formula C22H23IO5. It is known for its unique structure, which includes an iodopropyl group and an oxoethyl group attached to a propanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate typically involves the esterification of propanedioic acid derivatives with benzyl alcohols, followed by iodination and subsequent functional group transformations. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.
Material Science: It is used in the preparation of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The iodopropyl group can participate in halogen bonding, while the oxoethyl group may engage in hydrogen bonding or other interactions with biological molecules. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Dibenzyl malonate: Similar in structure but lacks the iodopropyl and oxoethyl groups.
Dibenzyl (2-oxoethyl)propanedioate: Similar but without the iodopropyl group.
Dibenzyl (3-iodopropyl)malonate: Similar but without the oxoethyl group.
Uniqueness
These functional groups enable a broader range of chemical transformations and interactions, making it a valuable compound in various research fields .
Properties
CAS No. |
654673-41-3 |
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Molecular Formula |
C22H23IO5 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
dibenzyl 2-(3-iodopropyl)-2-(2-oxoethyl)propanedioate |
InChI |
InChI=1S/C22H23IO5/c23-14-7-12-22(13-15-24,20(25)27-16-18-8-3-1-4-9-18)21(26)28-17-19-10-5-2-6-11-19/h1-6,8-11,15H,7,12-14,16-17H2 |
InChI Key |
OUWXNKRELICBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCI)(CC=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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